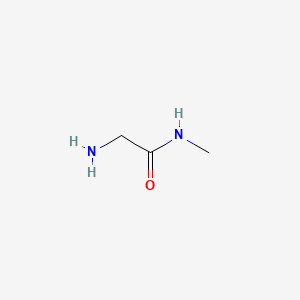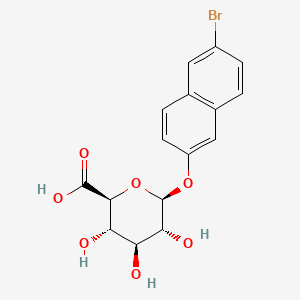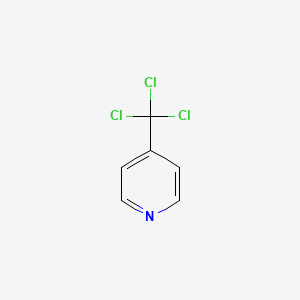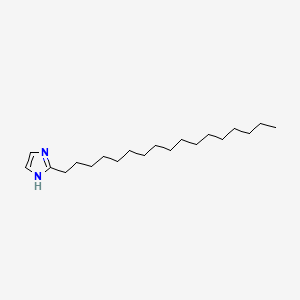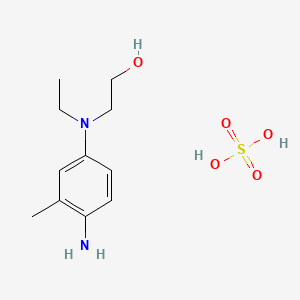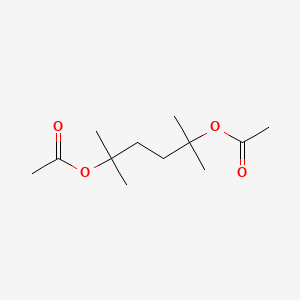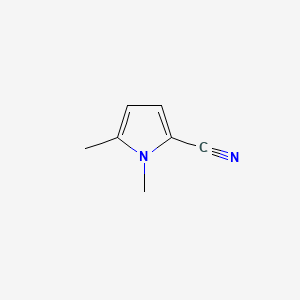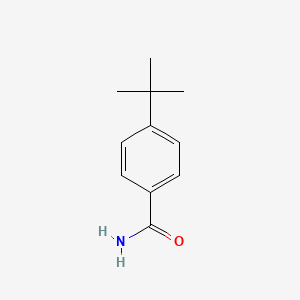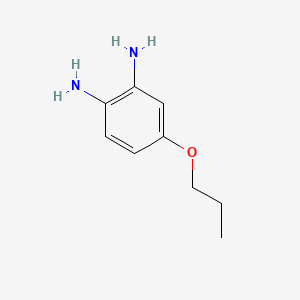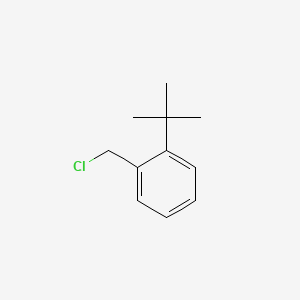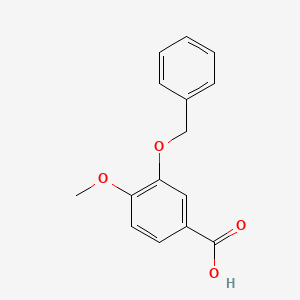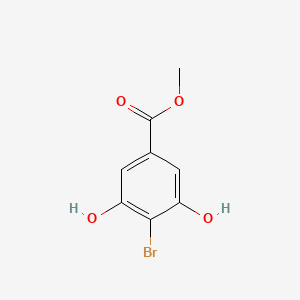
甲基4-溴-3,5-二羟基苯甲酸酯
概述
描述
Methyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound with the CAS Number: 34126-16-4 . It has a molecular weight of 247.05 and its IUPAC name is methyl 4-bromo-3,5-dihydroxybenzoate . It appears as a white to yellow to brown solid .
Molecular Structure Analysis
The molecular formula of Methyl 4-bromo-3,5-dihydroxybenzoate is C8H7BrO4 . Its InChI code is 1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 and its InChI key is UXSHRKILYILVSD-UHFFFAOYSA-N . The compound has a topological polar surface area of 66.8 Ų .Physical And Chemical Properties Analysis
Methyl 4-bromo-3,5-dihydroxybenzoate has a molecular weight of 247.04 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 245.95277 g/mol . The compound has a complexity of 185 .科学研究应用
Pharmacology
Methyl 4-bromo-3,5-dihydroxybenzoate has potential applications in pharmacology, particularly in the synthesis of compounds with medicinal properties. It can be used to produce derivatives that may act as intermediates in the development of new drugs .
Material Science
In material science, this compound can contribute to the synthesis of novel materials. Its bromo and hydroxy groups make it a versatile starting point for creating complex molecules that could be used in the development of new polymers or coatings .
Environmental Science
The environmental impact of chemicals is a growing field of study. Methyl 4-bromo-3,5-dihydroxybenzoate could be used in research focused on the degradation of environmental pollutants or in the study of chemical interactions within ecosystems .
Analytical Chemistry
This compound may serve as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties can aid in the calibration of instruments or in the development of assays for detecting specific substances .
Biochemistry
In biochemistry, Methyl 4-bromo-3,5-dihydroxybenzoate could be utilized in the study of enzyme-catalyzed reactions where it might act as an inhibitor or substrate analog to understand enzyme mechanisms .
Agricultural Research
Agricultural research could benefit from this compound in the synthesis of new agrochemicals. Its structure could be modified to create compounds that protect crops from pests or diseases, or to improve the efficiency of fertilizers .
安全和危害
Methyl 4-bromo-3,5-dihydroxybenzoate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
未来方向
While specific future directions for Methyl 4-bromo-3,5-dihydroxybenzoate are not available, related compounds have been studied for their potential applications in various fields. For instance, Methyl 3,5-dibromo-4-hydroxybenzoate is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .
属性
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3,5-dihydroxybenzoate | |
CAS RN |
34126-16-4 | |
| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

